Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIDMGVSWTJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379317-40-4 | |
| Record name | ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 3 Bromopyridin 2 Yl 2 Oxoacetate
Strategies for α-Keto Ester Moiety Formation
The α-keto ester functional group is a valuable synthon in organic chemistry, serving as a precursor to a wide array of other important organic compounds, including α-hydroxy acids and α-amino acids. The construction of this moiety is a critical aspect of the total synthesis of Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate.
Approaches Involving Oxalyl Chloride Derivatives
A classical and direct method for the synthesis of α-keto esters is the Friedel-Crafts acylation, which involves the reaction of an aromatic or heteroaromatic compound with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For the synthesis of aryl α-keto esters, ethyl oxalyl chloride (or ethyl chlorooxoacetate) serves as a potent acylating agent. youtube.comorgsyn.org
The general mechanism involves the activation of the acyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich (hetero)aromatic ring, followed by deprotonation to restore aromaticity and yield the final acylated product. masterorganicchemistry.comyoutube.com While effective, this method requires stoichiometric amounts of the Lewis acid catalyst, as both the starting material and the ketone product can form complexes with it. organic-chemistry.org
| Parameter | Description | Reference |
|---|---|---|
| Acylating Agent | Ethyl oxalyl chloride or other oxalyl chloride derivatives. | youtube.comorgsyn.org |
| Catalyst | Typically a strong Lewis acid, such as AlCl₃ or FeCl₃. | organic-chemistry.orgmasterorganicchemistry.com |
| Key Intermediate | Acylium ion, which is stabilized by resonance. | libretexts.org |
| Advantages | Direct introduction of the α-keto ester moiety; avoids product polyalkylation seen in Friedel-Crafts alkylation. | organic-chemistry.orglibretexts.org |
| Limitations | Requires stoichiometric amounts of catalyst; fails with strongly deactivated aromatic rings. | organic-chemistry.orglibretexts.org |
Grignard Reagent Addition to Pyridyl Oxalates
The addition of organometallic reagents, particularly Grignard reagents (R-MgX), to oxalate (B1200264) derivatives is a powerful method for carbon-carbon bond formation and the synthesis of α-keto esters. purdue.edu Grignard reagents act as potent carbon nucleophiles, readily attacking the electrophilic carbonyl centers of oxalate esters. purdue.eduadichemistry.com
To synthesize an α-keto ester, a Grignard reagent is typically reacted with a suitable oxalate, such as diethyl oxalate or a more specialized derivative like ethyl 2-pyridyl oxalate. researchgate.net The reaction involves the nucleophilic attack of the Grignard reagent on one of the ester carbonyl groups. Subsequent aqueous workup yields the desired α-keto ester. libretexts.org A key consideration in this reaction is controlling the reactivity to prevent a second addition of the Grignard reagent, which would lead to a tertiary alcohol. leah4sci.com This is often managed by using low reaction temperatures and a specific stoichiometry of reagents. researchgate.net The use of anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial, as they stabilize the Grignard reagent and prevent its destruction by protic solvents. adichemistry.comleah4sci.com
Catalytic C-H Acylation and Related Methods for α-Keto Ester Introduction
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as an atom-economical and efficient strategy for forming C-C bonds. Palladium(II)-catalyzed C-H acylation has emerged as a valuable tool for the synthesis of ketones. nih.govresearchgate.net This method typically involves a directing group on the (hetero)aromatic substrate to guide the palladium catalyst to a specific C-H bond, ensuring regioselectivity. nih.gov
In this process, an ortho-palladacycle intermediate is formed, which then reacts with an acyl source. While various acyl sources can be used, including aldehydes and α-oxocarboxylic acids, the direct introduction of an α-keto ester group via this method presents a streamlined approach. nih.govresearchgate.net The general mechanism often involves a Pd(II)/Pd(IV) catalytic cycle, where an oxidant is required to facilitate the reaction. nih.gov Though a powerful technique, challenges such as selectivity and the need for directing groups and stoichiometric oxidants are active areas of research. researchgate.net
Electrochemical and Photoreductive Coupling Pathways for α-Pyridinyl Esters
Electrochemical and photochemical methods offer green and sustainable alternatives to traditional synthesis, utilizing electricity or light to drive chemical reactions. gre.ac.uk These techniques have been applied to the synthesis and modification of pyridinyl esters.
Recent studies have demonstrated the synthesis of α-hydroxyl and α-amino pyridinyl esters through photoreductive dual radical cross-coupling, starting from α-ketoesters. nih.gov This indicates that α-ketoesters are key precursors in these light-mediated transformations. Similarly, electrochemical synthesis has been employed for the reductive coupling of α-keto esters with cyanopyridines in the presence of an ammonia (B1221849) source to generate α-pyridinyl tertiary amino acids and esters. acs.orgnih.gov These methods proceed through reactive radical or radical anion intermediates generated by electron transfer at an electrode or by a photosensitizer. gre.ac.uknih.gov While these specific examples result in derivatives of α-keto esters, they highlight the potential of electrochemical and photochemical strategies in constructing the core α-pyridinyl ester framework. researchgate.net
| Methodology | Energy Source | Key Precursors | Typical Products | Reference |
|---|---|---|---|---|
| Photoreductive Coupling | Visible Light | α-Ketoesters, Pyridines | α-Hydroxyl/Amino Pyridinyl Esters | nih.gov |
| Electrochemical Synthesis | Electricity | α-Keto Esters, Cyanopyridines | α-Pyridinyl Tertiary Amino Esters | acs.orgnih.gov |
| Visible-Light Reductive Coupling | Visible Light | Ketones, Cyanopyridines | Pyridine-Substituted Alcohols | rsc.org |
Advanced Radical Cascade Reactions in Oxalate Chemistry
Oxalate esters can serve as precursors for alkoxycarbonyl radicals through processes like decarboxylation. nih.govnih.gov These radicals can then participate in a variety of transformations, including cascade reactions, to build complex molecular architectures. A cascade reaction, also known as a tandem or domino reaction, involves two or more bond-forming transformations that occur consecutively in a single synthetic operation.
For instance, an alkoxycarbonyl radical, generated from an oxalate in the presence of an initiator like (NH₄)₂S₂O₈, can trigger a cascade cyclization. nih.gov This radical can add to an unsaturated bond within a molecule, initiating a sequence of cyclization and other bond-forming events to rapidly construct complex cyclic systems containing an ester group. nih.gov The utility of oxalates in radical deoxygenation and other coupling reactions further underscores their versatility as radical precursors. nih.gov This approach represents a sophisticated strategy for incorporating an ester moiety as part of a more complex, multi-step, one-pot transformation.
Integration of the 3-Bromopyridine (B30812) Moiety
The second critical component of the synthesis is the introduction of the 3-bromopyridine nucleus. 3-Bromopyridine is a colorless liquid used as a versatile building block in organic synthesis. wikipedia.orgchempanda.com The bromine atom at the 3-position allows for a wide range of subsequent chemical modifications, including important cross-coupling reactions like the Heck and Buchwald-Hartwig amination reactions. wikipedia.orgontosight.ai
The integration of this moiety can be envisioned through several of the pathways described for α-keto ester formation:
Via a Grignard Reagent : One of the most direct methods would involve the formation of 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium metal. adichemistry.comresearchgate.netleah4sci.com This Grignard reagent could then be added to a suitable oxalate ester, such as diethyl oxalate, under carefully controlled conditions to yield the target molecule, this compound. researchgate.net
Via Friedel-Crafts Acylation : A direct Friedel-Crafts acylation of 3-bromopyridine with ethyl oxalyl chloride could also be considered. organic-chemistry.org However, the pyridine (B92270) ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene (B151609). Furthermore, the reaction conditions, often involving strong Lewis acids, can lead to complexation with the pyridine nitrogen, further deactivating the ring. chempanda.com Regioselectivity would also be a critical challenge to overcome in this approach.
Via C-H Acylation : A directed C-H activation approach could potentially be used. If 3-bromopyridine were modified with a suitable directing group at the 2-position, a palladium catalyst could selectively facilitate acylation at the desired carbon, using an appropriate acyl source. nih.govresearchgate.net
The choice of synthetic strategy would depend on factors such as starting material availability, desired yield, and scalability, with the Grignard-based approach appearing as one of the more straightforward and plausible routes.
Pre-functionalization of Pyridine Ring Systems in Synthetic Precursors
The most direct and commonly inferred route to this compound involves the use of a pyridine ring that has been brominated at the C3 position prior to the construction of the α-keto ester side chain. This "pre-functionalization" strategy leverages the availability of 3-bromopyridine as a starting material.
The synthesis of 3-bromopyridine itself can be achieved through electrophilic aromatic substitution on pyridine. However, due to the electron-deficient nature of the pyridine ring, harsh conditions are often required. One established method involves the reaction of pyridine with bromine in the presence of concentrated sulfuric acid at elevated temperatures (130-140 °C). google.com An alternative approach uses hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.com
Once the 3-bromopyridine precursor is obtained, the subsequent challenge is to introduce the 2-oxoacetate group at the C2 position. A prominent method for this transformation is the Claisen condensation. libretexts.orgopenstax.orglibretexts.org This reaction typically involves the base-mediated condensation of an ester with an α-hydrogen and a second ester that acts as an acylating agent. In this context, a derivative of 3-bromopyridine, such as 3-bromo-2-methylpyridine, can be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide or lithium diisopropylamide (LDA). libretexts.orgchempedia.info The base deprotonates the methyl group at the C2 position, generating a nucleophilic carbanion that subsequently attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the target α-keto ester after an acidic workup.
Another sophisticated pre-functionalization approach starts with 2,3-dibromopyridine. sigmaaldrich.com Through a selective metal-halogen exchange at the more reactive C2 position using an organolithium reagent (e.g., n-butyllithium) at low temperatures, a 3-bromo-2-lithiopyridine intermediate can be generated in situ. This potent nucleophile can then be reacted directly with diethyl oxalate to form the desired product. This method offers high regioselectivity due to the differential reactivity of the two bromine atoms.
Post-synthetic Bromination Strategies on Pyridine-containing α-Keto Esters
An alternative synthetic philosophy involves the initial synthesis of a non-brominated pyridine-containing α-keto ester, followed by the selective introduction of a bromine atom onto the pyridine ring. This "post-synthetic" bromination strategy begins with the preparation of Ethyl 2-(pyridin-2-yl)-2-oxoacetate. This parent compound can be synthesized efficiently via a Claisen condensation between a 2-substituted pyridine, such as 2-methylpyridine, and diethyl oxalate, using a base like sodium ethoxide. researchgate.net
The critical and most challenging step in this strategy is the subsequent regioselective bromination of Ethyl 2-(pyridin-2-yl)-2-oxoacetate at the C3 position. Direct electrophilic bromination of the pyridine ring is complicated by its deactivation towards electrophilic attack and the directing effects of the nitrogen atom and the C2-substituent, which tend to favor substitution at other positions. nih.gov
However, modern organic synthesis provides advanced C-H functionalization techniques that can potentially overcome these challenges. beilstein-journals.org Transition-metal-catalyzed C-H activation, for instance, could be employed. Using a specific directing group or a tailored catalyst-ligand system, it is conceivable to direct a brominating agent to the C3 position of the pyridine ring. nih.gov Another emerging strategy involves a dearomatization-rearomatization sequence. The pyridine ring can be activated by nucleophilic addition, followed by an electrophilic bromination on the resulting electron-rich dihydropyridine (B1217469) intermediate, and a final rearomatization step to yield the 3-bromo product. researchgate.netresearchgate.net While these methods are at the forefront of chemical synthesis, their application to a substrate like Ethyl 2-(pyridin-2-yl)-2-oxoacetate would require specific adaptation and optimization.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters for the key transformations. For the Claisen condensation, which is central to the pre-functionalization strategy, several factors are critical. The choice of base, solvent, and temperature can significantly impact the reaction yield by influencing the equilibrium of the reaction and the stability of the enolate intermediate.
Table 1: Optimization Parameters for Claisen Condensation
| Parameter | Variation | Rationale and Expected Outcome |
|---|---|---|
| Base | Sodium Ethoxide (NaOEt) vs. Lithium Diisopropylamide (LDA) | NaOEt is a classic choice, but the reaction is reversible. LDA is a stronger, non-nucleophilic base that can drive the deprotonation to completion, potentially increasing the yield. libretexts.org |
| Solvent | Ethanol (B145695) vs. Tetrahydrofuran (THF) | Ethanol is suitable for NaOEt. Anhydrous aprotic solvents like THF are required for LDA to prevent quenching of the base. |
| Temperature | -78 °C to Reflux | Low temperatures (-78 °C) are typically used with LDA to control reactivity and prevent side reactions. Reactions with NaOEt may require heating to proceed at a reasonable rate. |
| Reactant Ratio | Equimolar vs. Excess Diethyl Oxalate | Using a slight excess of diethyl oxalate can help drive the reaction towards the product, but may complicate purification. |
For bromination reactions, particularly in post-synthetic strategies, optimization is key to achieving the desired regioselectivity and avoiding the formation of unwanted byproducts like di-brominated species.
Table 2: Optimization Parameters for Pyridine Bromination
| Parameter | Variation | Rationale and Expected Outcome |
|---|---|---|
| Brominating Agent | Bromine (Br₂) vs. N-Bromosuccinimide (NBS) | Br₂ often requires harsh acidic conditions for pyridine bromination. google.com NBS can be a milder source of electrophilic bromine, potentially offering better control and selectivity. |
| Catalyst/Additive | Sulfuric Acid vs. Transition Metal Catalyst (e.g., Palladium) | Strong acids are used in classic electrophilic substitution. google.com A transition metal catalyst would be necessary for a C-H activation approach, where the ligand choice is crucial for directing the bromination to the C3 position. nih.gov |
| Temperature | Room Temperature to High Temperature | C-H activation reactions may proceed under milder conditions, whereas direct electrophilic bromination typically requires significant heat input (e.g., >130 °C). google.com |
| Solvent | Acetic Acid vs. Dichloromethane (DCM) | The solvent must be stable to the reaction conditions and can influence the solubility and reactivity of the reagents and intermediates. |
Advanced Purification and Isolation Techniques
Following the synthesis, a multi-step purification protocol is essential to isolate this compound in high purity. The initial crude product is likely to be contaminated with unreacted starting materials, the base or catalyst, and various side products.
The first step is typically a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and washed with an aqueous solution. An acidic wash (e.g., dilute HCl) can remove basic impurities like residual pyridine derivatives, while a basic wash (e.g., saturated sodium bicarbonate) can neutralize any remaining acid catalyst and remove acidic byproducts. orgsyn.org A final wash with brine helps to remove residual water from the organic layer.
While extraction removes many impurities, more advanced techniques are required to separate the target compound from structurally similar organic molecules. Flash column chromatography using silica (B1680970) gel is the most common and effective method. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the eluent. By gradually increasing the polarity of the eluent, compounds are separated based on their differential affinity for the silica stationary phase, allowing for the isolation of the pure α-keto ester.
If the final product is a solid, recrystallization can be employed as a final purification step to achieve high purity. uct.ac.za This involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound will form crystals, leaving impurities behind in the solvent. The choice of solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane) is critical for successful recrystallization. orgsyn.org For high-boiling liquid products, distillation under reduced pressure can be an effective method to remove non-volatile impurities. google.com
Reactivity and Transformation of Ethyl 2 3 Bromopyridin 2 Yl 2 Oxoacetate
Reactivity at the α-Keto Ester Functionality
The α-keto ester group in ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate is characterized by the presence of two adjacent carbonyl groups, which influence each other's reactivity. This arrangement makes the α-carbonyl group highly susceptible to nucleophilic attack and provides a handle for various condensation and redox reactions.
The electrophilic nature of the α-carbonyl carbon makes it a prime target for nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds. In the biosynthesis of certain terpenoids, the formation of aromatic rings can be initiated by the intramolecular nucleophilic addition of an oxygen atom to a carbonyl group, followed by rearrangements. nih.gov This highlights the general susceptibility of carbonyl groups to nucleophilic attack, a principle that applies to the α-carbonyl group of the title compound.
The α-keto ester can participate in condensation reactions with various active methylene (B1212753) compounds. For instance, similar structures like 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal have been shown to condense with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com These reactions can lead to the formation of complex heterocyclic structures such as substituted nicotinates or pyridopyrido[3,2-c]cinnolines, depending on the reaction conditions. mdpi.com The presence of the α-keto ester functionality in this compound suggests its potential to undergo similar transformations, providing a pathway to diverse heterocyclic systems.
The carbonyl groups of the α-keto ester can be selectively reduced or oxidized. For example, the reduction of related α-nitroacrylates, formed from the condensation of aldehydes and ethyl nitroacetate (B1208598), can be achieved using reagents like sodium borohydride (B1222165) followed by zinc and hydrochloric acid to yield α-amino esters. nih.gov This suggests that the α-keto group in this compound could be selectively reduced to an α-hydroxy ester.
The α-keto ester functionality serves as a precursor for the synthesis of α-amino and α-hydroxyl esters, which are valuable building blocks in medicinal chemistry. One common strategy for synthesizing α-amino esters involves the reduction of α-nitro esters. nih.gov For instance, ethyl nitroacetate can be used as a glycine (B1666218) template, which, after condensation with arylacetals to form ethyl 3-aryl-2-nitroacrylates, can be reduced to the corresponding α-amino esters. nih.gov Similarly, the reduction of the α-keto group in this compound would directly yield the corresponding α-hydroxyl ester.
Reactivity of the 3-Bromopyridine (B30812) Moiety
The bromine atom at the 3-position of the pyridine (B92270) ring is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and can be applied to the 3-bromopyridine moiety of the title compound to introduce alkenyl substituents. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgchemeurope.com The Buchwald-Hartwig amination is a key method for synthesizing aryl amines and could be used to introduce various amino groups at the 3-position of the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. chemeurope.comacsgcipr.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide. yonedalabs.comlibretexts.org This reaction is widely used to form carbon-carbon bonds and could be employed to couple various aryl or vinyl boronic acids with the 3-bromopyridine moiety of this compound. yonedalabs.comlibretexts.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Table 1: Summary of Potential Transformations
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Nucleophilic Addition | Grignard reagents (R-MgX) or organolithium reagents (R-Li) | Tertiary α-hydroxy ester |
| Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) with a base | Substituted pyridines or other heterocycles |
| Reduction | Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) | α-hydroxy ester or diol |
| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | 3-Alkenyl-substituted pyridine derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | 3-Amino-substituted pyridine derivative |
| Suzuki-Miyaura Coupling | Boronic acid or ester, Pd catalyst, phosphine ligand, base | 3-Aryl or 3-vinyl-substituted pyridine derivative |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Bromopyridine Ring
The structure of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The reaction proceeds via the addition-elimination mechanism, which is facilitated by two key features: the inherent electron-deficient nature of the pyridine ring and the presence of a potent electron-withdrawing α-ketoester group at the C-2 position, ortho to the bromine leaving group. wikipedia.orgchemistrysteps.comlibretexts.org
The mechanism involves the initial attack of a nucleophile at the C-3 carbon, which bears the bromine atom. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is critical for the reaction to proceed. The negative charge is effectively delocalized across the pyridine ring, onto the electronegative ring nitrogen, and, most importantly, onto the oxygen atoms of the adjacent α-ketoester group. chemistrysteps.com This extensive delocalization lowers the activation energy for the reaction. In the subsequent, faster step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of 3-substituted pyridine derivatives. The reaction conditions typically involve the use of a suitable solvent and may require heat to facilitate the substitution.
| Nucleophile (Nu:) | Reagent Example | Product Class |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-Alkoxypyridine derivative |
| Amine (R₂NH) | Piperidine, Morpholine | 3-Aminopyridine derivative |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 3-Thioetherpyridine derivative |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 3-Azidopyridine derivative |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 3-Cyanopyridine derivative |
This interactive table summarizes potential SNAr reactions on this compound.
Reactivity under Reductive Conditions
The presence of two distinct reducible functional groups—a ketone and an ester—along with a carbon-bromine bond, allows for selective reductions depending on the choice of reducing agent.
The ketone of the α-ketoester moiety is the more reactive carbonyl group and can be selectively reduced under mild conditions. Sodium borohydride (NaBH₄) in an alcohol solvent like methanol (B129727) or ethanol (B145695) is a standard choice for this transformation. masterorganicchemistry.com It readily reduces the ketone to a secondary alcohol, yielding the corresponding α-hydroxy ester, Ethyl 2-(3-bromopyridin-2-yl)-2-hydroxyacetate, while leaving the less reactive ester group intact. youtube.comyoutube.com
Reduction of the ester group requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is capable of reducing both the ketone and the ester functionalities to alcohols, which would result in the formation of 2-(3-bromopyridin-2-yl)ethane-1,2-diol.
The carbon-bromine bond is generally resistant to hydride-based reducing agents like NaBH₄ and LiAlH₄. Debromination can be achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) or via certain transition-metal-catalyzed coupling reactions that involve a reductive step.
| Reducing Agent | Primary Target(s) | Expected Major Product |
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 2-(3-bromopyridin-2-yl)-2-hydroxyacetate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 2-(3-bromopyridin-2-yl)ethane-1,2-diol |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | C-Br bond (debromination), potentially Ketone | Ethyl 2-(pyridin-2-yl)-2-oxoacetate or Ethyl 2-(pyridin-2-yl)-2-hydroxyacetate |
This interactive table outlines the expected outcomes of reducing this compound with different reagents.
Thermal Decomposition and Surface-Mediated Reactions of Bromopyridines
While specific high-temperature thermal decomposition studies on this compound are not widely reported, the behavior of brominated aromatic compounds suggests likely pathways. At elevated temperatures, the weakest bond, typically the C-Br bond, is prone to homolytic cleavage, which would generate a pyridyl radical and a bromine radical. figshare.com Another potential pathway is the elimination of hydrogen bromide (HBr).
Of greater synthetic relevance are surface-mediated reactions, particularly the Ullmann coupling. mdpi.com When heated on a reactive metal surface, such as copper or silver, 3-bromopyridines undergo dehalogenative C-C bond formation. scilit.com This process involves the cleavage of the C-Br bond on the metal surface, leading to the formation of organometallic intermediates that subsequently couple to form bipyridyl structures. Applying this to the title compound would be expected to yield a dimeric product, diethyl 2,2'-dioxo-2,2'-(3,3'-bipyridine-2,2'-diyl)diacetate.
Related solution-phase, copper-catalyzed Ullmann-type reactions are also highly effective for forming C-N and C-O bonds. These reactions couple 2-bromopyridines with amines, phenols, or other nucleophiles, often using a copper catalyst and a ligand. nih.govmdpi.comresearchgate.net
Advanced Mechanistic Studies of Key Reactions
While specific computational or kinetic studies for this compound are not prevalent in the literature, the mechanisms of its primary reactions are well-understood from studies on analogous systems.
The SNAr reaction is a classic example of a two-step addition-elimination mechanism. Advanced computational studies, such as those using Density Functional Theory (DFT) on similar electron-deficient pyridines, confirm that the first step, the nucleophilic addition to form the Meisenheimer complex, has the highest activation energy and is therefore the rate-determining step of the reaction. researchgate.net The exceptional stability of the intermediate for the title compound can be visualized through its resonance structures. The negative charge is delocalized not only onto the ortho- and para-positions of the ring and the ring nitrogen but also extends into the α-ketoester substituent, as shown below. This delocalization is the key factor enabling the reaction to proceed.
The mechanism for the reduction of the ketone by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) during the reaction or aqueous workup to yield the final secondary alcohol product.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Detailed ¹H and ¹³C NMR spectroscopic data for Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate have not been reported in peer-reviewed literature or chemical databases. This analytical technique would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.
For a definitive structural elucidation, the following data would be anticipated:
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, and distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these aromatic protons would be essential for confirming the 3-bromo-2-yl substitution pattern.
¹³C NMR: The spectrum would be expected to show signals for the two carbonyl carbons (one from the ester and one from the keto group), the carbons of the ethyl group, and the five carbons of the bromopyridine ring. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: This table is predictive and not based on experimental data.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl-CH₃ | Triplet | ~14 |
| Ethyl-CH₂ | Quartet | ~62 |
| Pyridine-H4 | Doublet of doublets | ~140 |
| Pyridine-H5 | Doublet of doublets | ~125 |
| Pyridine-H6 | Doublet of doublets | ~150 |
| Pyridine-C2 | - | ~155 |
| Pyridine-C3 | - | ~120 |
| Pyridine-C4 | - | ~140 |
| Pyridine-C5 | - | ~125 |
| Pyridine-C6 | - | ~150 |
| Keto-C=O | - | ~190 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Experimentally determined mass spectrometry data for this compound, which would confirm its molecular weight and provide information about its fragmentation pattern, is not available in published sources. High-resolution mass spectrometry (HRMS) would be expected to provide the exact mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Published infrared spectroscopy data for this compound is currently unavailable. An experimental IR spectrum would be expected to show characteristic absorption bands for the key functional groups present in the molecule.
Interactive Data Table: Expected IR Absorption Bands (Note: This table is predictive and not based on experimental data.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | 1735-1750 |
| C=O (Keto) | 1680-1700 |
| C-O (Ester) | 1100-1300 |
| C=N, C=C (Aromatic) | 1400-1600 |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the purity assessment and separation of this compound have not been detailed in the scientific literature. The development of such methods would be essential for quality control in any synthetic procedure.
X-ray Crystallography for Solid-State Structural Analysis
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Advanced Applications and Derivatizations in Organic Synthesis
Utilization as a Versatile Building Block for Heterocyclic Synthesis
The strategic placement of the bromo substituent and the α-ketoester function on the pyridine (B92270) core makes Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate a highly valuable precursor for a variety of heterocyclic structures.
Precursors for Substituted Pyridine Derivatives
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for the introduction of a wide array of substituents through various cross-coupling reactions. This allows for the synthesis of a library of 3-substituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. The reactivity of the α-ketoester group can be further exploited to introduce additional diversity, making this compound a cornerstone for the generation of highly functionalized pyridine scaffolds.
Role in the Construction of Fused Heterocyclic Systems (e.g., Indolizines, Quinolines)
A significant application of this compound lies in its ability to participate in cyclization reactions to form fused heterocyclic systems. For instance, it can serve as a key precursor in the synthesis of indolizine (B1195054) derivatives. While direct examples involving this specific bromo-substituted compound are not extensively detailed in readily available literature, the analogous reactivity of related 2-pyridylacetate (B8455688) derivatives is well-established. For example, the reaction between ethyl bromopyruvate and ethyl 2-pyridylacetate is a known method for the preparation of indolizines. rsc.org This suggests a potential pathway where the 3-bromo-substituted analogue could be utilized to generate functionalized indolizine cores.
Similarly, the synthesis of quinoline (B57606) derivatives often involves the cyclization of precursors containing a benzene (B151609) ring fused to a six-membered nitrogen-containing ring. While direct routes from this compound to quinolines are not explicitly documented, its structural motifs could potentially be incorporated into synthetic strategies for quinoline analogues through multi-step sequences.
Integration into Complex Molecular Architectures and Natural Product Synthesis
The ability to generate highly substituted and functionalized heterocyclic cores from this compound makes it a valuable tool in the synthesis of more complex molecular architectures, including those found in natural products. The pyridine and fused heterocyclic moieties are common skeletons in a vast array of biologically active natural products. By providing a versatile starting point for the construction of these core structures, this compound can significantly streamline synthetic routes.
Development of Novel Catalytic Transformations Facilitated by the Compound
While the primary role of this compound is often as a substrate, its derivatives have the potential to act as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the ketoester functionality can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of a reaction. The development of novel catalytic transformations facilitated by ligands derived from this compound remains an area of active research.
Strategic Compound in Diversity-Oriented Synthesis (DOS) for Scaffold Generation
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules for high-throughput screening and drug discovery. The multiple reactive sites on this compound make it an ideal starting material for DOS campaigns. By systematically varying the reaction partners and conditions at the bromine and ketoester positions, a vast library of compounds with diverse scaffolds can be rapidly generated. This approach is crucial for exploring new chemical space and identifying novel bioactive molecules.
Applications in Ligand Design for Organometallic Chemistry
The pyridine moiety is a well-established ligand in organometallic chemistry. The functional groups present in this compound and its derivatives can be tailored to create sophisticated ligands with specific electronic and steric properties. These ligands can then be used to modulate the properties of organometallic complexes for applications in catalysis, materials science, and bioinorganic chemistry. The ability to fine-tune the ligand structure by modifying the substituents on the pyridine ring and the ester group provides a powerful tool for the rational design of novel organometallic compounds.
Future Research Directions and Contemporary Challenges
Development of Sustainable and Green Synthetic Routes for the Compound
The chemical industry is increasingly shifting towards more environmentally benign processes, a trend that directly impacts the synthesis of compounds like Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate. Future research will likely prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous starting materials.
Key areas of investigation in the green synthesis of this compound could include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, such as quinazolinones. researchgate.net Applying MAOS to the synthesis of this compound could lead to more efficient and energy-saving processes.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research into replacing solvents like acetonitrile (B52724) and chlorobenzene (B131634) with greener alternatives, such as ethyl acetate (B1210297), has proven successful for other chemical processes. rsc.org Similar solvent-screening studies would be crucial for developing a more sustainable synthesis of the title compound.
Catalytic Methods: The use of efficient and recyclable catalysts can significantly enhance the green credentials of a synthetic route. Investigating novel catalytic systems for the key bond-forming reactions in the synthesis of this compound is a promising avenue. This could involve exploring biocatalysis or earth-abundant metal catalysis to replace more toxic or expensive reagents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a cornerstone of green chemistry. Future synthetic strategies will need to be evaluated based on their atom economy, aiming for addition reactions and minimizing the formation of byproducts.
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is dictated by its functional groups: the bromopyridine core, the α-ketoester moiety, and the ester group. Understanding and exploring the reactivity of these functionalities, both individually and in concert, is essential for unlocking the compound's synthetic potential.
Future research in this area could focus on:
Cross-Coupling Reactions: The bromo-substituent on the pyridine (B92270) ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, leading to the synthesis of diverse derivatives with potentially interesting biological or material properties.
Reactions of the α-Ketoester Moiety: The α-ketoester functionality is a versatile synthon. It can undergo a variety of transformations, including nucleophilic addition to the ketones, enolate chemistry, and reactions with binucleophiles to form new heterocyclic rings. For instance, reactions with hydrazines could lead to pyrazole (B372694) derivatives, a common motif in medicinal chemistry.
Intramolecular Cyclizations: Depending on the substituents introduced via cross-coupling or other reactions, intramolecular cyclizations could be explored to construct novel fused heterocyclic systems. For example, a substituent with a nucleophilic group could potentially cyclize onto the pyridine ring or the ester functionality.
Asymmetric Synthesis and Stereoselective Derivatizations of the Compound
While this compound itself is achiral, its derivatives can possess stereocenters. The development of methods for the asymmetric synthesis of such derivatives is a significant challenge and a key area for future research, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry is often crucial for biological activity.
Potential research directions include:
Asymmetric Reductions: The ketone of the α-ketoester can be a target for asymmetric reduction to introduce a chiral hydroxyl group. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Catalytic Asymmetric Additions: The development of catalytic enantioselective nucleophilic additions to the ketone would provide access to a range of chiral derivatives. This could involve the use of chiral organocatalysts or metal complexes.
Diastereoselective Reactions: For derivatives that already contain a stereocenter, exploring diastereoselective reactions to introduce additional stereocenters in a controlled manner will be important. This could involve substrate-controlled or reagent-controlled approaches. The principles of stereoselective cycloaddition reactions, as demonstrated in the synthesis of complex heterocyclic systems, could be adapted for this purpose. researchgate.net
Application of Computational Chemistry for Mechanistic Insights and Prediction of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. Applying these methods to this compound can provide valuable insights into its structure, reactivity, and reaction mechanisms, thereby guiding experimental work.
Future computational studies could focus on:
Structural and Electronic Properties: DFT calculations can be used to determine the preferred conformation of the molecule, analyze its molecular orbitals (HOMO-LUMO), and map the electrostatic potential to identify reactive sites. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the detailed mechanisms of potential reactions, such as cross-coupling, nucleophilic additions, and cyclizations. This can help in understanding the role of catalysts, predicting reaction barriers, and identifying key intermediates and transition states. mdpi.com
Prediction of Reactivity: By calculating various reactivity descriptors, computational methods can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions and the synthesis of novel derivatives.
Spectroscopic Analysis: Theoretical calculations of NMR, IR, and other spectroscopic data can assist in the characterization and structural confirmation of newly synthesized derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
